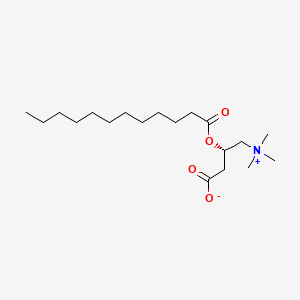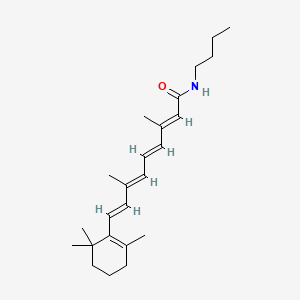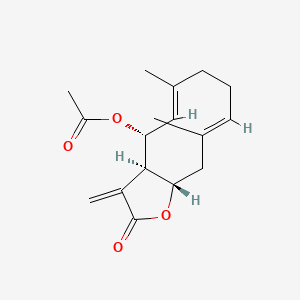
Laurenobiolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of laurenobiolide involves the assembly of the core germacranolide skeleton and the formation of the α-methylene-γ-lactone moiety . The synthetic pathways typically include cyclization reactions to form the ten-membered carbocyclic core, followed by functional group modifications to introduce the lactone moiety . Specific reaction conditions, such as the use of acidic or basic catalysts and controlled temperatures, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of Laurus nobilis leaves using supercritical fluid extraction techniques . This method involves the use of supercritical carbon dioxide, often with ethanol as a co-solvent, to efficiently extract the compound from plant material . The process is scalable and environmentally friendly, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Laurenobiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of the α-methylene-γ-lactone moiety makes it reactive towards nucleophiles, such as thiols and amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles under mild acidic or basic conditions .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced lactones, and substituted lactones . These products can exhibit different biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a model compound for studying the reactivity of sesquiterpene lactones . In biology and medicine, laurenobiolide has shown promise as an antimicrobial agent, particularly against methicillin-susceptible Staphylococcus aureus (MSSA) . Its allergenic properties have also been investigated, providing insights into its potential use in allergy research . Additionally, this compound’s antioxidant activity makes it a candidate for use in the food and cosmetic industries .
Mecanismo De Acción
The mechanism of action of laurenobiolide involves its interaction with cellular proteins and enzymes . The α-methylene-γ-lactone moiety can react with nucleophilic sulfhydryl groups in proteins, leading to the inhibition of enzyme activity . This mechanism is responsible for its antimicrobial and cytotoxic effects . This compound targets bacterial cell wall synthesis and protein biosynthesis pathways, disrupting essential cellular processes .
Comparación Con Compuestos Similares
Laurenobiolide is structurally similar to other sesquiterpene lactones, such as costunolide and dehydrocostus lactone . it exhibits unique biological activities that distinguish it from these compounds . For instance, this compound has shown greater potency against MSSA compared to its isomers, tulipinolide and epi-tulipinolide . This uniqueness is attributed to its specific molecular structure and reactivity .
List of Similar Compounds:- Costunolide
- Dehydrocostus lactone
- Tulipinolide
- Epi-tulipinolide
Propiedades
Número CAS |
35001-25-3 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[(3aR,4R,5E,9E,11aS)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h7-8,14-16H,3,5-6,9H2,1-2,4H3/b10-8+,11-7+/t14-,15+,16+/m1/s1 |
Clave InChI |
ORJVLIMAQARNOU-SYQXSARVSA-N |
SMILES isomérico |
C/C/1=C\[C@H]([C@H]2[C@H](C/C(=C/CC1)/C)OC(=O)C2=C)OC(=O)C |
SMILES canónico |
CC1=CC(C2C(CC(=CCC1)C)OC(=O)C2=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
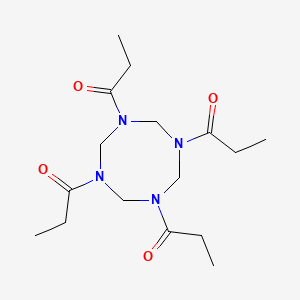
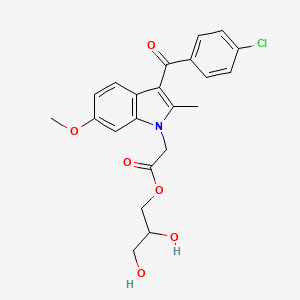
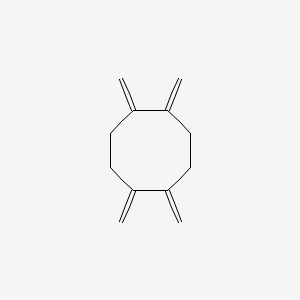

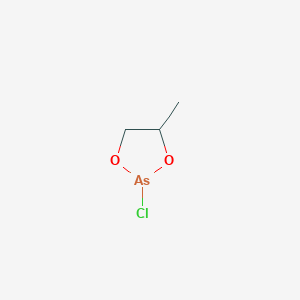
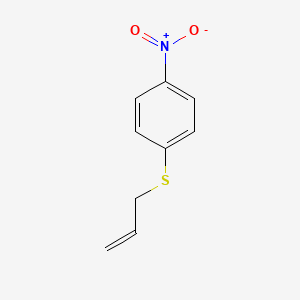
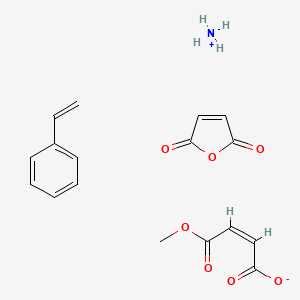
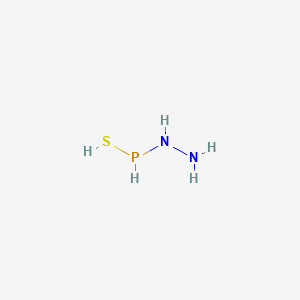
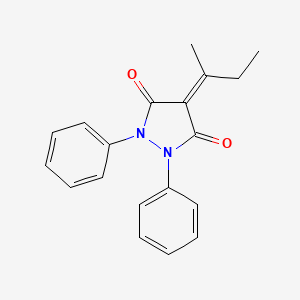
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
